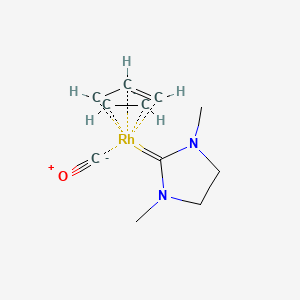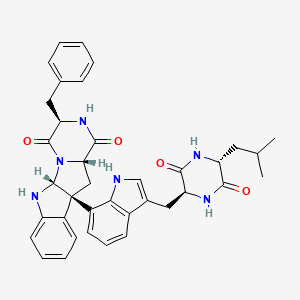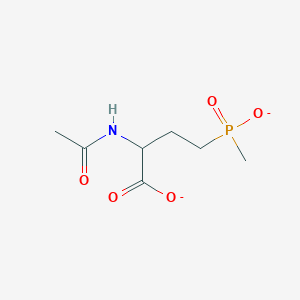
N-acetylphosphinothricin(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetylphosphinothricin(2-) is dianion of N-acetylphosphinothricin obtained by deprotonation of carboxylic acid and phosphinate functions. It is a conjugate base of a N-acetylphosphinothricin.
Wissenschaftliche Forschungsanwendungen
Production in Transgenic Plants
N-acetylphosphinothricin(2-) (N-Ac-L-PPT) is utilized in transgenic plants to induce male sterility. This non-toxic compound is deacetylated in the tapetum to produce the herbicide L-phosphinothricin (L-PPT), which causes male sterility in plants. This process is important for controlling plant reproduction and breeding practices (Risse, Pühler, & Flaschel, 2005).
Herbicide Resistance in Plants
N-acetylphosphinothricin(2-) is key in developing herbicide resistance in plants. Plants transformed with a gene encoding phosphinothricin-N-acetyltransferase can metabolize the herbicide l-phosphinothricin differently, leading to resistance. This is crucial for agricultural practices, allowing crops to survive herbicide application while weeds are eliminated (Dröge, Broer, & Pühler, 1992).
Application in Transgenic Rice
In transgenic rice, N-acetyl-L-phosphinothricin is used as a negative selection agent. This application is important for developing marker-free transgenic plants and facilitating multiple gene transformations in economically significant monocot species (Byeon & Cho, 2013).
Male Sterility Induction
The use of N-acetyl-L-phosphinothricin in tapetum-specific deacetylation can lead to male sterility in transgenic tobacco plants. This approach is significant for controlled breeding and hybrid seed production in agriculture (Kriete et al., 1996).
Phosphinothricin as a Herbicide
Phosphinothricin, related to N-acetylphosphinothricin(2-), is a potent herbicide used in agriculture. It acts as an inhibitor of glutamine synthetase in plants, causing an accumulation of ammonia that is toxic to plants. Its resistance is conferred through the expression of a gene encoding phosphinothricin acetyltransferase, which detoxifies it through N-acetylation (Kramer et al., 1993).
Eigenschaften
Produktname |
N-acetylphosphinothricin(2-) |
|---|---|
Molekularformel |
C7H12NO5P-2 |
Molekulargewicht |
221.15 g/mol |
IUPAC-Name |
2-acetamido-4-[methyl(oxido)phosphoryl]butanoate |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/p-2 |
InChI-Schlüssel |
VZVQOWUYAAWBCP-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



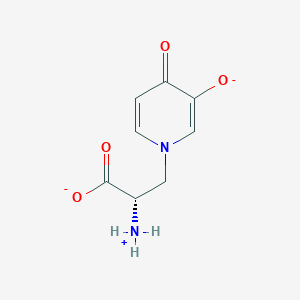
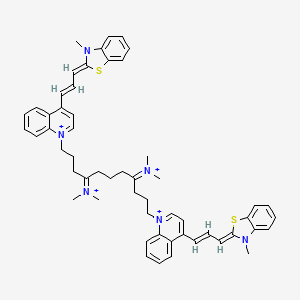
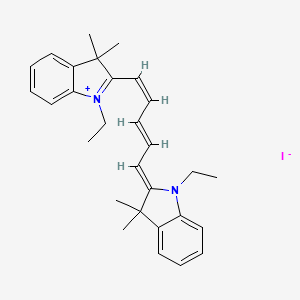
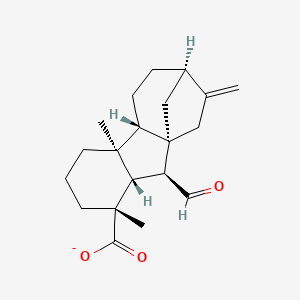
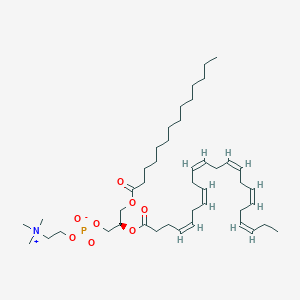
![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
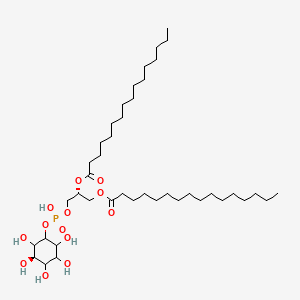
![N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
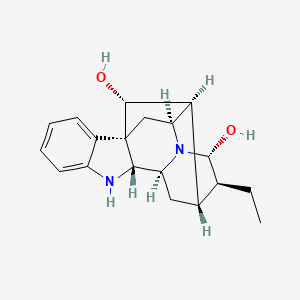
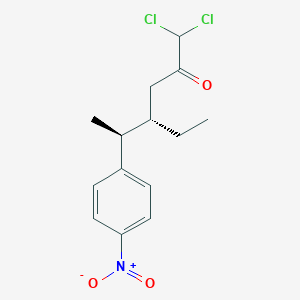
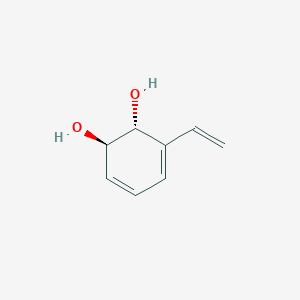
![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
